molecular formula C19H16N4O B15218024 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide CAS No. 827318-36-5

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide

Cat. No.: B15218024
CAS No.: 827318-36-5
M. Wt: 316.4 g/mol
InChI Key: VTMVTBKZVSEESX-UHFFFAOYSA-N
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Description

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring, followed by the construction of the indole moiety, and finally, the acetamide linkage.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Indole Moiety: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acetamide Linkage: The final step involves the coupling of the pyrazole and indole intermediates through an acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group in the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N-[2-(1H-pyrazol-4-yl)phenyl]acetamide
  • 2-Phenyl-N-[2-(1H-indol-5-yl)phenyl]acetamide
  • 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-benzimidazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide lies in its combined pyrazole and indole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N5OC_{18}H_{15}N_{5}O with a molecular weight of 305.34 g/mol. The compound's structure features a phenyl group, a pyrazole moiety, and an indole derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole have shown significant activity against various pathogens. In vitro tests demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyrazole-containing compounds has been extensively researched. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer). The results indicated that certain derivatives exhibited IC50 values as low as 3.79 µM against MCF7 cells, demonstrating significant growth inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54912.50
Compound CHT2942.30

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds like this compound have shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit nitric oxide production and TNF-α release in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation .

Mechanistic Insights

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, molecular docking studies have provided insights into how these compounds bind to enzymes involved in cancer progression and inflammation pathways. The presence of functional groups in the pyrazole structure facilitates these interactions, enhancing their pharmacological profiles .

Case Studies

One notable study involved the synthesis and evaluation of various pyrazole derivatives against different cancer cell lines. Among the tested compounds, one derivative demonstrated significant apoptosis induction in A549 cells with an IC50 value of 26 µM, highlighting its potential as an anticancer agent .

Properties

CAS No.

827318-36-5

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide

InChI

InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-6-7-17-14(9-16)10-18(23-17)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24)

InChI Key

VTMVTBKZVSEESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4

Origin of Product

United States

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